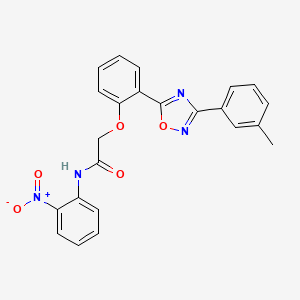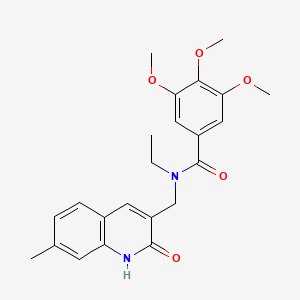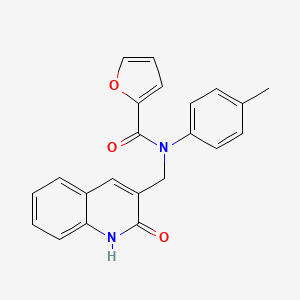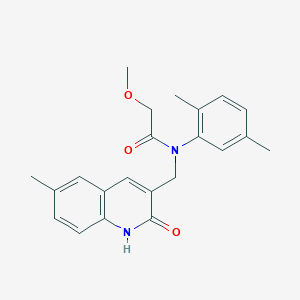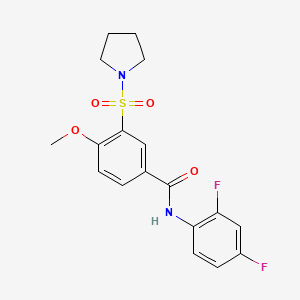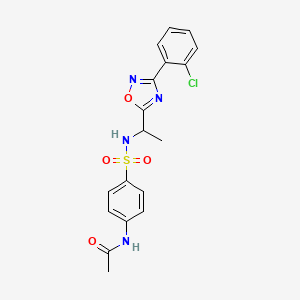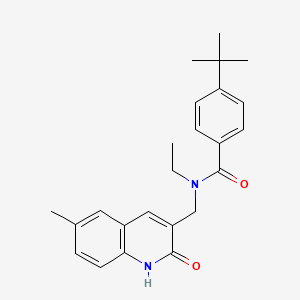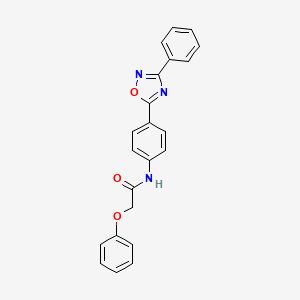
N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to selectively target certain biological pathways and its potential as a tool for studying cellular processes. In
Mecanismo De Acción
The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to act by selectively targeting certain biological pathways. Specifically, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have a number of effects on cellular processes, including the regulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Additionally, this compound has been shown to have a number of effects on physiological processes, including the regulation of blood pressure and the modulation of immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its ability to selectively target certain biological pathways. This makes it a valuable tool for studying the mechanisms of action of various drugs and other compounds. Additionally, this compound can be synthesized with high purity and yield, making it easy to obtain for use in lab experiments. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to control the concentration and dosage of this compound, which can make it challenging to obtain consistent results.
Direcciones Futuras
There are a number of future directions for research on N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of focus is the development of new synthetic methods for this compound, which could improve its purity and yield. Additionally, future research could focus on the use of this compound in the development of new drugs and therapies for diseases such as cancer and Alzheimer's disease. Finally, further investigation of the mechanism of action of this compound could lead to a better understanding of the cellular processes involved in the development and progression of these diseases.
Métodos De Síntesis
The synthesis of N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multistep process that includes the reaction of various reagents and solvents. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound can be synthesized with high purity and yield using established methods.
Aplicaciones Científicas De Investigación
N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying cellular processes. Specifically, it has been used to study the role of certain proteins and pathways in the development and progression of diseases such as cancer and Alzheimer's disease. Additionally, this compound has been used to investigate the mechanisms of action of various drugs and other compounds.
Propiedades
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-4-6-13(7-5-12)17-19-16(23-20-17)9-8-15(21)18-11-14-3-2-10-22-14/h4-7,14H,2-3,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHPPGGUEUVZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

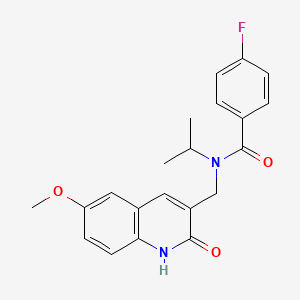
![2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698604.png)
![N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7698611.png)
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
